Extended Plasma Half-Life: OZ-439 vs. OZ277 and Artesunate Pharmacokinetic Comparison
OZ-439 exhibits a markedly extended plasma half-life compared to both the first-generation ozonide OZ277 (arterolane) and the artemisinin derivative artesunate. In human clinical studies, OZ-439 demonstrated an estimated elimination half-life of 46-62 hours in malaria patients [1]. In contrast, artemisinin derivatives typically exhibit terminal half-lives of less than 10 hours, and OZ277 similarly requires three-day dosing due to rapid clearance [2]. Comparative analysis indicates that OZ-439 maintains plasma exposures above the minimum inhibitory concentration (MIC) for more than one week after a single oral administration, whereas OZ277 and artesunate maintain levels above MIC for only a few hours [3].
| Evidence Dimension | Plasma half-life and duration above MIC |
|---|---|
| Target Compound Data | OZ-439: 46-62 h elimination half-life; plasma exposures above MIC for >1 week after single dose |
| Comparator Or Baseline | OZ277/Artesunate: <10 h half-life; plasma exposures above MIC for only a few hours |
| Quantified Difference | OZ-439 half-life is approximately 5-6× longer than artemisinin derivatives; duration above MIC extended from hours to >1 week |
| Conditions | Human clinical pharmacokinetic studies in malaria patients; Phase 2a trial in Thailand |
Why This Matters
This pharmacokinetic differentiation enables single-dose efficacy studies that are not possible with artemisinins or OZ277, making OZ-439 essential for research protocols requiring extended drug exposure.
- [1] Phyo AP, et al. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. Lancet Infect Dis. 2016;16(1):61-69. View Source
- [2] Kim HS, Hammill JT, Guy RK. Seeking the elusive long-acting ozonide: Discovery of artefenomel (OZ439). J Med Chem. 2017;60(7):2651-2653. View Source
- [3] Wells TNC, van Huijsduijnen RH, Van Voorhis WC. Malaria medicines: a glass half full? Nat Rev Drug Discov. 2015;14(6):424-442. View Source
